molecular formula C10H10N2O2S B14389821 Ethyl thieno[2,3-b]pyridin-6-ylcarbamate CAS No. 89423-60-9

Ethyl thieno[2,3-b]pyridin-6-ylcarbamate

Cat. No.: B14389821
CAS No.: 89423-60-9
M. Wt: 222.27 g/mol
InChI Key: FWUKBQDEWUVWEI-UHFFFAOYSA-N
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Description

Ethyl thieno[2,3-b]pyridin-6-ylcarbamate is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thienopyridines makes them valuable in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl thieno[2,3-b]pyridin-6-ylcarbamate typically involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with ethyl chloroformate in the presence of a base, such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl thieno[2,3-b]pyridin-6-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted carbamates, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl thieno[2,3-b]pyridin-6-ylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl thieno[2,3-b]pyridin-6-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as Pim-1 kinase, which plays a role in cell proliferation and survival . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl thieno[2,3-b]pyridin-6-ylcarbamate stands out due to its specific structural features and the presence of the carbamate group, which enhances its solubility and bioavailability. Its unique mechanism of action and broad spectrum of biological activities make it a valuable compound for further research and development .

Properties

CAS No.

89423-60-9

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

ethyl N-thieno[2,3-b]pyridin-6-ylcarbamate

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)12-8-4-3-7-5-6-15-9(7)11-8/h3-6H,2H2,1H3,(H,11,12,13)

InChI Key

FWUKBQDEWUVWEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(C=C1)C=CS2

Origin of Product

United States

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